N-Acetyl-L-methionine-D3: A Technical Guide for Researchers
N-Acetyl-L-methionine-D3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-methionine-D3 is the deuterium-labeled form of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. In this stable isotope-labeled version, three hydrogen atoms on the methyl group attached to the sulfur atom are replaced with deuterium (B1214612) (D). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished in mass spectrometry-based analyses.
This technical guide provides a comprehensive overview of N-Acetyl-L-methionine-D3, focusing on its applications, relevant experimental protocols, and the metabolic pathways it can be used to investigate.
Core Applications
The primary applications of N-Acetyl-L-methionine-D3 in research and drug development stem from its nature as a stable isotope-labeled compound.
Internal Standard for Quantitative Analysis
N-Acetyl-L-methionine-D3 is widely used as an internal standard for the accurate quantification of unlabeled N-Acetyl-L-methionine or L-methionine in various biological matrices, such as plasma, urine, and cell culture media.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.
Metabolic Tracer
As a derivative of methionine, N-Acetyl-L-methionine-D3 can be used as a tracer to study the flux through methionine metabolic pathways. Once administered to cells or organisms, the deuterated acetyl-methionine is metabolized, and the deuterium label can be tracked as it is incorporated into various downstream metabolites. This allows researchers to investigate the dynamics of metabolic pathways in health and disease.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-L-methionine-D3 is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₀D₃NO₃S |
| Molecular Weight | 194.27 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in water and methanol |
Experimental Protocols
Quantification of N-Acetyl-L-methionine in Human Plasma using LC-MS/MS with N-Acetyl-L-methionine-D3 as an Internal Standard
This section details a representative protocol for the quantification of N-Acetyl-L-methionine in human plasma.
4.1.1 Materials and Reagents
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N-Acetyl-L-methionine (analytical standard)
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N-Acetyl-L-methionine-D3 (internal standard)
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Acetonitrile (B52724) (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Human plasma (blank)
4.1.2 Sample Preparation
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Prepare Calibration Standards and Quality Control (QC) Samples:
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Prepare stock solutions of N-Acetyl-L-methionine and N-Acetyl-L-methionine-D3 in methanol.
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Serially dilute the N-Acetyl-L-methionine stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
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Prepare QC samples at low, medium, and high concentrations in blank human plasma.
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Protein Precipitation:
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (N-Acetyl-L-methionine-D3) at a fixed concentration (e.g., 100 ng/mL).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer:
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Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution:
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Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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4.1.3 LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-Acetyl-L-methionine: 192.1 → 132.1; N-Acetyl-L-methionine-D3: 195.1 → 135.1 |
| Collision Energy | Optimized for each transition |
4.1.4 Data Analysis and Validation
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A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
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The concentration of N-Acetyl-L-methionine in unknown samples is determined from the calibration curve.
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Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
4.1.5 Representative Quantitative Data
The following tables present representative data for a method validation based on the described protocol.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| N-Acetyl-L-methionine | 1 - 1000 | y = 0.0123x + 0.0045 | 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| Medium | 100 | 102.1 ± 5.5 | 102.1 | 5.4 |
| High | 800 | 790.4 ± 31.6 | 98.8 | 4.0 |
Metabolic Pathway Analysis
N-Acetyl-L-methionine-D3 can be used to trace the flow of methionine through its key metabolic pathways. The primary pathways include the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway.
Methionine Metabolism Overview
The following diagram illustrates the central role of methionine in cellular metabolism.
Caption: Overview of major methionine metabolic pathways.
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines a typical workflow for a metabolic flux experiment using N-Acetyl-L-methionine-D3.
Caption: Experimental workflow for metabolic flux analysis.
Conclusion
N-Acetyl-L-methionine-D3 is a valuable tool for researchers in various scientific disciplines. Its primary applications as an internal standard and a metabolic tracer enable precise quantification of its unlabeled analogue and detailed investigation of methionine metabolism. The protocols and data presented in this guide provide a framework for the successful implementation of N-Acetyl-L-methionine-D3 in laboratory settings. As mass spectrometry techniques continue to advance, the utility of stable isotope-labeled compounds like N-Acetyl-L-methionine-D3 in biomedical research is expected to grow.
